molecular formula C15H7F7KNO3 B3058761 Salfaprodil CAS No. 916214-57-8

Salfaprodil

Cat. No. B3058761
CAS RN: 916214-57-8
M. Wt: 421.31 g/mol
InChI Key: KLOANMLPWLPVSW-UHFFFAOYSA-M
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Mechanism of Action

Salfaprodil operates through a mechanism of action centered on its ability to modulate NMDA receptors. NMDA receptors play a crucial role in synaptic plasticity and memory function. overactivation of these receptors can lead to excitotoxicity, contributing to neuronal damage and cell death. By inhibiting these receptors, this compound helps to prevent the cascade of events that leads to excitotoxicity . The drug specifically targets the NR2B subunit of the NMDA receptor, which is heavily involved in pathological conditions without significantly affecting the physiological functions of NMDA receptors in normal synaptic transmission .

Chemical Reactions Analysis

Salfaprodil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed in the literature.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups

properties

IUPAC Name

potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOANMLPWLPVSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F7KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916214-57-8
Record name Nelonemdaz potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916214578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELONEMDAZ POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K8GIF4C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid (10 g, 0.261 mole), as prepared in Example 3, was added to anhydrous ethanol (500 ml) and then the temperature was allowed to rise to 50° C. for complete dissolution. The resulting solution was cooled to 10° C. The pH of the solution was adjusted to 6.8-7.0 using a separately prepared solution of 85%-potassium hydroxide (17.22 g, 0.261 mole) and anhydrous ethanol (30 ml). The reaction mixture was stirred for 2 hours at room temperature and then the precipitated crystals were filtered and dried to give 100.8 g (0.239 mole, 91.7% yield) of potassium 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoate as the desired compound.
Quantity
17.22 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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